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Compound of Interest

Compound Name: 1-(2-Furylmethyl)piperidin-4-one
CAS No.: 41661-55-6
Cat. No.: B1337091
Get Quote
. J

Executive Summary & Chemical Profile

1-(2-Furylmethyl)piperidin-4-one (often abbreviated as N-Furanyl-4-Piperidone) is a
heterocyclic intermediate. Its analysis is complicated by two factors: the basicity of the tertiary
amine and the oxidative sensitivity of the furan ring.

Unlike simple piperidines, the furan moiety introduces electron-rich aromaticity that can lead to
polymerization or ring-opening under harsh acidic conditions. Therefore, sample preparation
must avoid strong mineral acids and prolonged exposure to light.[1]

Physicochemical Data Table
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Parameter Value Analytical Implication

Primary identifier for regulatory
CAS Number 41661-55-6

databases.

Monoisotopic Mass: 179.09
Formula C10H13NO2

Da.[1]

] Volatile enough for GC without

Molecular Weight 179.22 g/mol S

derivatization.

Requires alkaline pH (>10) for
pKa (Calc.) ~8.5 (Piperidine N) liquid-liquid extraction (LLE)

efficiency.

Soluble in polar organic
N MeOH, EtOAc, DCM, o
Solubility o solvents; limited water
Acetonitrile N
solubility as free base.[1]

Furan ring subject to photo-
Stability Light/Air Sensitive oxidation; store samples in

amber vials.

Analytical Strategy: The "Dual-Stream™ Approach
As a Senior Scientist, | recommend a dual-stream approach depending on your limit of

quantification (LOQ) requirements:

e GC-MS (Electron Impact): Best for purity assessment of bulk precursor or profiling impurities
in seized drug samples. It provides structural fingerprinting via the characteristic furan
fragmentation.[1]

o LC-MS/MS (ESI+): Best for trace quantification (ng/mL levels) in biological matrices or
environmental swabs where sensitivity is paramount.

Protocol A: Gas Chromatography-Mass
Spectrometry (GC-MS)[2]
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Objective: Purity assay and impurity profiling. Rationale: The compound is thermally stable up
to ~250°C. The non-polar stationary phase minimizes amine tailing.

Sample Preparation

o Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).[1] EtOAc is preferred to minimize
injection port activity.[1]

o Concentration: 1.0 mg/mL (Split 20:1) or 50 pg/mL (Splitless).[1]

« Internal Standard:Tribenzylamine or Diphenylamine (similar boiling point, distinct mass
spectrum).[1]

Instrument Conditions
Parameter Setting Causality / Insight

Ultra-Inert (Ul) phase is critical
DB-5MS Ul (30m x 0.25mm x

Column to prevent adsorption of the
0.25um) o
basic piperidine nitrogen.
) Helium @ 1.2 mL/min Ensures consistent retention
Carrier Gas ) ) )
(Constant Flow) times (RT) for library matching.
High enough to volatilize, low
Inlet Temp 250°C enough to prevent furan
degradation.[1]
o ) Prevents column overload for
Injection 1 L, Split 20:1

bulk purity analysis.[1]

_ _ Slow ramp not required;
80°C (1 min) - 15°C/min — )
Oven Program ] compound elutes mid-range
280°C (3 min)

(~8-10 min).
] Prevents condensation of less
Transfer Line 280°C o
volatile dimers.[1]
Standard El source
Source Temp 230°C

temperature.[1]
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Mass Spectral Interpretation (El, 70 eV)

The fragmentation pattern is distinct and self-validating:
e m/z 179 (M+): Molecular ion (Moderate intensity).[1]

e m/z 81 (Base Peak):Furfuryl cation (CsHsO*). This is the diagnostic fragment formed by
cleavage of the C-N bond.

e m/z 150: Loss of CO (-28 Da) from the piperidone ring (common in cyclic ketones).
e m/z 98: Piperidin-4-one ring fragment.

Protocol B: LC-MS/MS (Triple Quadrupole)

Objective: Trace quantification (<1 ng/mL) in complex matrices. Rationale: Electrospray
lonization (ESI) in positive mode yields a strong [M+H]* ion due to the basic tertiary amine.

Sample Preparation (Dilute & Shoot or SPE)

e Matrix: Plasma, Urine, or Swab extract.[1]
e Solvent: 95:5 Water:Methanol (0.1% Formic Acid).[1]

e Filtration: 0.2 um PTFE filter (Essential to protect column from particulates).[1]

Instrument Conditions
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Parameter Setting Causality / Insight
) Sub-2-micron particles provide
C18 (e.g., Agilent ZORBAX _ _
) high peak capacity for
Column Eclipse Plus, 100mm x 2.1mm,

1.8um)

separating matrix

interferences.

Mobile Phase A

Water + 0.1% Formic Acid +

5mM Ammonium Formate

Buffer is required to stabilize
ionization and improve peak

shape of the amine.

Mobile Phase B

Acetonitrile + 0.1% Formic
Acid

ACN provides lower

backpressure than MeOH.[1]

5% B (0-1 min) — 95% B (6

Fast gradient; compound is

Gradient ) ] moderately polar and elutes
min) — Hold (2 min) ] ]
early-to-mid gradient.
Flow Rate 0.4 mL/min Optimal for ESI desolvation.[1]

MRM Transitions (Precursor —~ Product)

Precursor
Analyte Product (m/z) CE (eV) Role
(m/z)
1-(2- Quantifier (High
Furylmethyl)piper  180.1 [M+H]* 81.0 25 abundance
idin-4-one furfuryl cation)
Qualifier (Loss of
180.1 122.1 15 C3H60 from
ring)
Qualifier (Furan
180.1 53.0 35 ring
fragmentation)
Visualization: Fragmentation & Analytical Workflow
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The following diagram illustrates the fragmentation pathway used for identification and the
logical flow of the analytical decision process.

C-N Cleavage
(Primary ID)

Base Peak
Furfuryl Cation
m/z 81

Piperidone Ring
m/z 98

Electron Impact

1-(2-Furylmethyl)
piperidin-4-one
(MW 179)

ESI (+)
Protonation

CID Fragmentation

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathways for GC-MS (El) and LC-MS (ESI) identification.
The m/z 81 ion is the common diagnostic fragment across both techniques.

Validation Framework (ICH Q2(R1))

To ensure this protocol is "self-validating” and defensible in a regulatory context, the following
criteria must be met.

Summary of Validation Parameters
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Parameter Acceptance Criteria Experimental Note

Range: 10-1000 ng/mL (LC-
Linearity R2>0.995 MS) or 10-500 pg/mL (GC-
MS).

Critical: Use fresh mobile
Precision (Repeatability) RSD < 5% (n=6) phase to prevent pH drift

affecting ionization.

Spike blank matrix; correct for

Accuracy (Recovery) 85% — 115% ) ]
matrix effects in LC-MS.
S/N > 3 (LOD), S/N > 10 Expect LOQ ~0.5 ng/mL on
LOD/LOQ _
(LOQ) Triple Quad.[1]
_ Warning: Basic amines stick to
Carryover < 20% of LOQ in blank

glass. Use silanized vials.

Troubleshooting & Senior Scientist Insights

o Peak Tailing (GC): If you observe tailing, the inlet liner is likely active.[1] Solution: Replace
with a deactivated splitless liner containing glass wool (silanized).[1]

o Sensitivity Drop (LC): The furan ring can oxidize in solution if left for >24 hours.[1] Solution:
Prepare standards daily or store at -20°C in amber glass.

e Ghost Peaks: This compound is a precursor.[1] If you see peaks at m/z 375+ (Fentanyl
analogs), your "standard" may have reacted or been contaminated.[1] Verify purity via NMR
if available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

» To cite this document: BenchChem. [Application Note: Analytical Quantification of 1-(2-
Furylmethyl)piperidin-4-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337091/docs#application-note-analytical-
guantification-of-1-2-furylmethyl-piperidin-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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